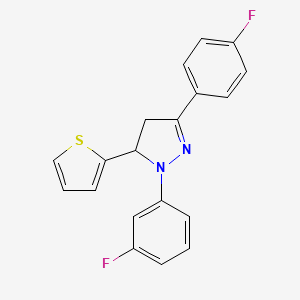
1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazoles.
科学的研究の応用
1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to modulation of biological processes. The presence of fluorine atoms and the thiophene ring may enhance its binding affinity and selectivity towards these targets.
類似化合物との比較
- 1-(3-chlorophenyl)-3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 1-(3-bromophenyl)-3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 1-(3-methylphenyl)-3-(4-methylphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Uniqueness: The unique aspect of 1-(3-fluorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C19H14F2N2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H14F2N2S/c20-14-8-6-13(7-9-14)17-12-18(19-5-2-10-24-19)23(22-17)16-4-1-3-15(21)11-16/h1-11,18H,12H2 |
InChIキー |
FJQKTFRQEZZKIV-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)F)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018237.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B15018248.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018253.png)
![2-(hexadecylsulfanyl)-N-[(Z)-(3-nitrophenyl)methylidene]ethanamine](/img/structure/B15018259.png)
![3,6-Diamino-2-[(4-chlorophenyl)carbonyl]-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15018266.png)
![(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018271.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15018277.png)
![6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018285.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
![4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15018294.png)
![4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018299.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)
![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
